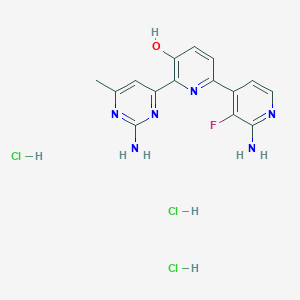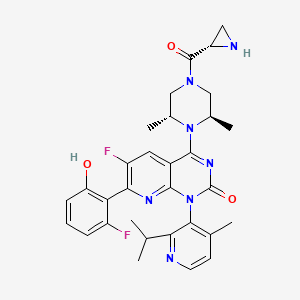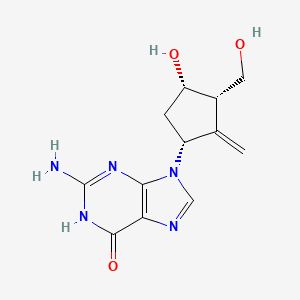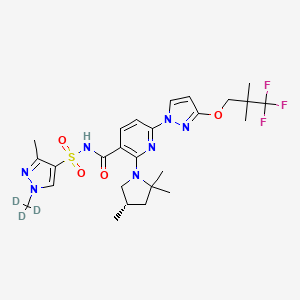
Elexacaftor-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elexacaftor-d3 is a deuterated form of elexacaftor, a small molecule used as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is part of a combination therapy used to treat cystic fibrosis, a genetic disorder that affects the lungs and other organs. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of elexacaftor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.
Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
Elexacaftor-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new CFTR modulators and combination therapies.
Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.
Wirkmechanismus
Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:
Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.
Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.
Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.
Vergleich Mit ähnlichen Verbindungen
Elexacaftor-d3 is compared with other CFTR modulators, such as:
Tezacaftor: Another CFTR corrector with a different mechanism of action.
Ivacaftor: A CFTR potentiator that enhances the gating function of the CFTR protein.
Lumacaftor: A first-generation CFTR corrector with a different structure and mechanism.
Uniqueness
This compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its combination with tezacaftor and ivacaftor in the triple therapy (marketed as Trikafta) has shown significant clinical benefits for cystic fibrosis patients .
Eigenschaften
Molekularformel |
C26H34F3N7O4S |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3 |
InChI-Schlüssel |
MVRHVFSOIWFBTE-JBFRPYDWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |
Kanonische SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
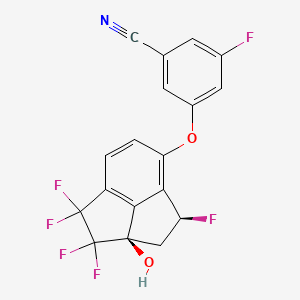
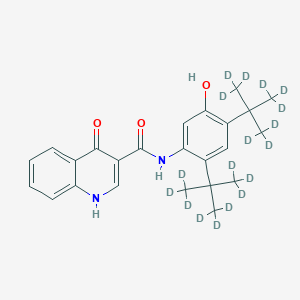


![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
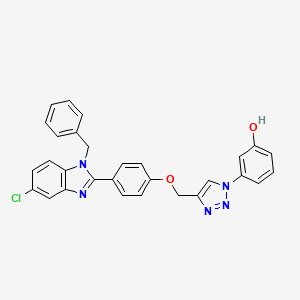
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)


